molecular formula C24H29NO2 B15218379 [4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-10-8

[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid

Cat. No.: B15218379
CAS No.: 88561-10-8
M. Wt: 363.5 g/mol
InChI Key: IDBKLASOIVFOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The octyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce dihydroindole derivatives .

Scientific Research Applications

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid is unique due to its specific combination of an indole ring, octyl group, and phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

88561-10-8

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[4-(1-octylindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C24H29NO2/c1-2-3-4-5-6-9-16-25-22-11-8-7-10-21(22)18-23(25)20-14-12-19(13-15-20)17-24(26)27/h7-8,10-15,18H,2-6,9,16-17H2,1H3,(H,26,27)

InChI Key

IDBKLASOIVFOBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.